Carbapenam

Description

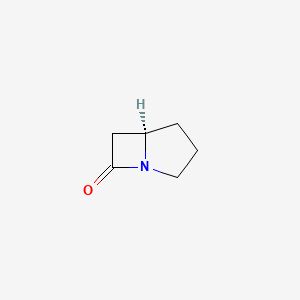

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

(5R)-1-azabicyclo[3.2.0]heptan-7-one |

InChI |

InChI=1S/C6H9NO/c8-6-4-5-2-1-3-7(5)6/h5H,1-4H2/t5-/m1/s1 |

InChI Key |

INAHHIFQCVEWPW-RXMQYKEDSA-N |

Isomeric SMILES |

C1C[C@@H]2CC(=O)N2C1 |

Canonical SMILES |

C1CC2CC(=O)N2C1 |

Origin of Product |

United States |

Foundational & Exploratory

Investigating Carbapenem Structure-Activity Relationships: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenems represent a class of β-lactam antibiotics with the broadest spectrum of activity, making them a last resort for treating severe bacterial infections caused by multidrug-resistant pathogens.[1][2] Their potent bactericidal action stems from the inhibition of bacterial cell wall synthesis.[1] The carbapenem (B1253116) nucleus is structurally similar to penicillins and cephalosporins but possesses unique features that confer stability against most β-lactamases.[3] This guide delves into the critical structure-activity relationships (SAR) of carbapenems, providing insights into how modifications of their core structure influence antibacterial potency, stability, and spectrum of activity.

Core Structure and Key Modifications

The foundational structure of carbapenems is the carbapen-2-em-3-carboxylic acid nucleus. Strategic modifications at various positions of this core are crucial for their clinical efficacy.

Diagram: Carbapenem Core Structure and Key Modification Sites

Caption: Core carbapenem structure with key sites for chemical modification.

The 1β-Methyl Group

The introduction of a methyl group at the C1-β position is a critical advancement in carbapenem design. This modification significantly enhances the stability of the molecule against hydrolysis by human renal dehydropeptidase-I (DHP-I), an enzyme that can inactivate earlier carbapenems like imipenem (B608078).[2] This increased stability allows for administration without a DHP-I inhibitor.

The C2 Side Chain

The C2 side chain is the most versatile position for modification and plays a pivotal role in determining the antibacterial spectrum and potency of carbapenems.[4][5]

-

Pyrrolidinylthio Moieties: Many clinically successful carbapenems, such as meropenem (B701) and doripenem, feature substituted pyrrolidinylthio side chains.[2] The nature and substitution pattern of the pyrrolidine (B122466) ring influence activity against specific pathogens, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

-

Basicity: The basicity of the C2 side chain can impact antibacterial activity. For instance, a less basic side chain in meropenem contributes to its potent activity against P. aeruginosa.[4]

-

Other Heterocycles: Research has explored a wide variety of heterocyclic moieties at the C2 position, including isoxazoles and pyrimidines, to optimize antibacterial activity and pharmacokinetic properties.[7][8]

The C6 Side Chain

The (R)-1-hydroxyethyl group at the C6 position is a hallmark of most clinically relevant carbapenems. This specific stereochemistry is crucial for providing stability against hydrolysis by a broad range of bacterial β-lactamases.[9] Alterations to this side chain, such as replacing it with a hydroxymethyl or aminomethyl group, have been shown to impact both antibacterial potency and in vivo stability.[10]

The C3 Carboxylic Acid

The carboxylic acid group at the C3 position is essential for the primary mechanism of action: binding to and inhibiting penicillin-binding proteins (PBPs).

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of various carbapenem derivatives, illustrating the impact of structural modifications.

Table 1: In Vitro Activity of Carbapenems Against Key Bacterial Pathogens

| Compound/Drug | S. aureus (MSSA) | E. coli | P. aeruginosa | Reference(s) |

| Imipenem | ≤0.06 - 1 | ≤0.06 - 2 | 0.5 - >8 | [11] |

| Meropenem | ≤0.06 - 1 | ≤0.06 - 2 | ≤0.06 - >8 | [11] |

| Doripenem | Potent | Slightly more effective than imipenem | Lower MICs than imipenem and meropenem | [1][3] |

| Ertapenem | Potent | Slightly more effective than imipenem | Lacks activity | [1][3] |

| Biapenem (B1666964) | ≤1 | ≤0.06 - 2 | >8 | [11] |

Table 2: Influence of C2 Side Chain on Antibacterial Activity of 1β-Methylcarbapenems

| Compound | C2 Side Chain Moiety | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference(s) |

| 5 | Acetyliminothiadiazoline | 0.25 | 32 | >128 | [12] |

| 6 | Mercaptoacetyliminothiadiazoline | 0.125 | 32 | >128 | [12] |

Mechanism of Action and Resistance

Mechanism of Action: Inhibition of Cell Wall Synthesis

Carbapenems exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall. They covalently bind to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[1] This inactivation of PBPs leads to a weakened cell wall and subsequent cell lysis.

Diagram: Carbapenem Mechanism of Action

Caption: Inhibition of bacterial cell wall synthesis by carbapenems.

Mechanisms of Bacterial Resistance

The emergence of carbapenem-resistant bacteria is a significant clinical concern. The primary mechanisms of resistance include:

-

Enzymatic Degradation: The production of carbapenemases, a class of β-lactamases that can hydrolyze the carbapenem ring, is the most significant mechanism of resistance.[1]

-

Efflux Pumps: Bacteria can actively pump carbapenems out of the cell before they can reach their PBP targets.

-

Porin Loss/Modification: Gram-negative bacteria rely on outer membrane porins for carbapenem entry. The loss or modification of these porin channels can reduce intracellular drug concentrations.[2]

-

Alteration of PBPs: Modifications in the structure of PBPs can reduce their affinity for carbapenems, rendering the antibiotic less effective.

Diagram: Carbapenem Resistance Mechanisms

Caption: Overview of bacterial resistance mechanisms to carbapenems.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Diagram: Broth Microdilution Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of the carbapenem is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the carbapenem that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Affinity Assay

This assay measures the ability of a carbapenem to bind to and inhibit PBPs.

Methodology:

-

Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from the test organism.

-

Competitive Binding: The membrane preparation is incubated with varying concentrations of the test carbapenem.

-

Fluorescent Labeling: A fluorescently labeled β-lactam (e.g., Bocillin FL) is added to the mixture. This probe binds to the PBPs that are not already occupied by the test carbapenem.

-

Detection and Quantification: The PBP-probe complexes are separated by SDS-PAGE and visualized using a fluorescence scanner. The intensity of the fluorescent bands is quantified to determine the concentration of the test carbapenem required to inhibit 50% of the binding of the fluorescent probe (IC50).

β-Lactamase Inhibition Assay

This assay determines the ability of a carbapenem to inhibit the activity of β-lactamase enzymes.

Methodology:

-

Enzyme and Substrate Preparation: A purified β-lactamase enzyme and a chromogenic substrate (e.g., nitrocefin) are prepared.

-

Inhibition Reaction: The β-lactamase is pre-incubated with various concentrations of the test carbapenem.

-

Substrate Hydrolysis: The chromogenic substrate is added to the enzyme-inhibitor mixture. The hydrolysis of the substrate by the active enzyme results in a color change that can be measured spectrophotometrically.

-

Data Analysis: The rate of substrate hydrolysis is measured over time. The concentration of the carbapenem that inhibits 50% of the enzyme activity (IC50) is determined.

Conclusion

The structure-activity relationships of carbapenems are a complex interplay of modifications to the core scaffold. The 1β-methyl group provides crucial stability against DHP-I, the C6-hydroxyethyl side chain confers resistance to many β-lactamases, and the C2 side chain is the primary determinant of the antibacterial spectrum and potency. A thorough understanding of these SAR principles is essential for the rational design of novel carbapenem antibiotics with improved activity against resistant pathogens, enhanced pharmacokinetic properties, and reduced susceptibility to degradation. The experimental protocols outlined in this guide provide a framework for the in vitro evaluation of new carbapenem candidates, facilitating the discovery and development of the next generation of these life-saving antibiotics.

References

- 1. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Comparative review of the carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of carbapenems to the antagonism of the antipseudomonal activity of other beta-lactam agents and to the beta-lactamase inducibility in Pseudomonas aeruginosa: effects of 1beta-methyl group and C-2 side chain. | Semantic Scholar [semanticscholar.org]

- 5. Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure--activity relationships of 1beta-methyl-2-(5-phenylpyrrolidin-3-ylthio)carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New penem compounds with 5'-substituted pyrrolidinylthio group as a C-2 side chain; comparison of their biological properties with those of carbapenem compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antibacterial activities of new 1beta-methylcarbapenems having aminopyrimidinylthioether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of carbapenems related to C-19393 H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro activity of three carbapenem antibiotics. Comparative studies with biapenem (L-627), imipenem, and meropenem against aerobic pathogens isolated worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Architecture of Innovation: A Technical Guide to the Synthesis and Antibacterial Evaluation of Novel Carbapenem Derivatives

For Researchers, Scientists, and Drug Development Professionals

Carbapenems represent a class of β-lactam antibiotics with the broadest spectrum of activity, often reserved as "last-resort" agents for treating severe bacterial infections caused by multidrug-resistant pathogens.[1][2] The relentless evolution of bacterial resistance, however, necessitates the continuous development of novel carbapenem (B1253116) derivatives with enhanced potency, expanded spectra of activity, and improved stability against hydrolytic enzymes such as β-lactamases and human renal dehydropeptidase-I (DHP-I).[1][3][4] This technical guide provides an in-depth overview of the synthesis of new carbapenem analogues, detailed experimental protocols for their evaluation, and a summary of their antibacterial efficacy.

The Carbapenem Core: A Foundation for Novelty

The foundational structure of carbapenem antibiotics is the 1-azabicyclo[3.2.0]hept-2-en-7-one ring system. Thienamycin, the first naturally occurring carbapenem, served as the blueprint for subsequent synthetic derivatives.[2][4] A pivotal advancement in carbapenem design was the introduction of a 1β-methyl group, which confers significant stability against DHP-I, thereby preventing metabolic degradation and enhancing in vivo efficacy.[1] This 1β-methylcarbapenem skeleton is a cornerstone of modern carbapenems like meropenem (B701) and ertapenem.[1]

The primary sites for chemical modification to generate novel derivatives are the side chains at the C-2 and C-6 positions. The C-2 side chain, typically attached via a thioether linkage, plays a crucial role in determining the antibacterial spectrum and affinity for penicillin-binding proteins (PBPs).[5] The C-6 hydroxyethyl (B10761427) side chain is important for resistance to hydrolysis by many β-lactamases.[4]

Synthesis of Novel Carbapenem Derivatives: A Generalized Workflow

The synthesis of a novel carbapenem derivative is a multi-step process that involves the preparation of the carbapenem core (often referred to as the 'parent nucleus' or 'MAP intermediate') and the desired side chain, followed by their condensation and subsequent deprotection.

Antibacterial Activity: Data Presentation

The in vitro antibacterial activity of newly synthesized carbapenem derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values (in µg/mL) for representative established carbapenems and hypothetical novel derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity (MIC in µg/mL) of Carbapenem Derivatives against Gram-Positive Bacteria

| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis |

| Imipenem | 0.25 | >32 | 4 |

| Meropenem | 0.5 | >32 | 8 |

| Biapenem | 0.12 | >32 | 4 |

| Novel Derivative A | 0.06 | 16 | 2 |

| Novel Derivative B | 0.12 | >32 | 4 |

Table 2: Antibacterial Activity (MIC in µg/mL) of Carbapenem Derivatives against Gram-Negative Bacteria

| Compound | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Acinetobacter baumannii |

| Imipenem | 0.5 | 1 | 4 | 2 |

| Meropenem | 0.12 | 0.25 | 1 | 4 |

| Biapenem | 0.25 | 0.5 | 2 | 8 |

| Novel Derivative A | 0.06 | 0.12 | 0.5 | 1 |

| Novel Derivative B | 0.12 | 0.25 | 1 | 2 |

Note: Data for established carbapenems are representative values from published literature.[6][7] Data for Novel Derivatives A and B are hypothetical for illustrative purposes.

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducible synthesis and evaluation of novel compounds.

General Synthesis of a Novel 1β-Methylcarbapenem

This protocol is a representative example based on the synthesis of meropenem.[8][9][10]

-

Condensation: The protected carbapenem core, 4-nitrobenzyl (4R,5S,6S)-3-[(diphenylphosphono)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, is suspended in an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and N-methylpyrrolidone).[8][10] The desired protected thiol side chain (e.g., (2S,4S)-2-dimethylaminocarbonyl-4-mercapto-1-(4-nitrobenzyloxycarbonyl) pyrrolidine (B122466) for meropenem) is added, and the mixture is cooled to 0-5 °C.[8][10] A base, such as diisopropylethylamine (DIPEA), is added dropwise, and the reaction is stirred for several hours.[8][10]

-

Hydrogenolysis (Deprotection): The reaction mixture containing the diprotected carbapenem is then subjected to hydrogenolysis without isolation of the intermediate.[8] The mixture is added to an aqueous buffer (e.g., N-methylmorpholine-acetic acid buffer, pH 6.0) and hydrogenated over a palladium on carbon (Pd/C) catalyst under hydrogen pressure.[8][10]

-

Purification and Isolation: After the reaction is complete, the catalyst is filtered off. The aqueous layer is separated and may be treated with activated carbon to remove impurities. The final product is crystallized by adding an anti-solvent like acetone.[8][10] The resulting solid is filtered, washed, and dried to yield the novel carbapenem derivative.[8]

-

Characterization: The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][11] Purity is often quantified using High-Performance Liquid Chromatography (HPLC).[12][13]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, as standardized by the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a gold standard for determining MIC values.[14][15][16]

-

Preparation: A stock solution of the carbapenem derivative is prepared. In a 96-well microtiter plate, two-fold serial dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB).[16]

-

Inoculum Preparation: A bacterial suspension is prepared from fresh colonies and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[16]

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 35±1°C for 18±2 hours in ambient air.[16]

-

Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.[16]

Mechanism of Action: Targeting the Bacterial Cell Wall

Carbapenems, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by acylating and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.

Conclusion and Future Directions

The synthesis and evaluation of novel carbapenem derivatives remain a critical area of research in the fight against antimicrobial resistance. By modifying the C-2 side chain and exploring other structural alterations, it is possible to develop new agents with improved activity against resistant pathogens, enhanced stability, and favorable pharmacokinetic profiles. The methodologies outlined in this guide provide a framework for the systematic design, synthesis, and characterization of the next generation of carbapenem antibiotics. Future research will likely focus on developing derivatives that can overcome carbapenemase-mediated resistance, a major emerging threat to the efficacy of this vital class of antibiotics.[17]

References

- 1. Characterization of novel hydrolysis products of carbapenems by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Side chain for meropenem synthesis - chemicalbook [chemicalbook.com]

- 3. EUCAST: Reference Method [eucast.org]

- 4. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel carbapenem antibiotic, SM-7338 structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic studies of 1-beta-methylcarbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel lbeta-methylcarbapenems having cyclic sulfonamide moieties: synthesis and evaluation of in vitro antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characterization of novel hydrolysis products of carbapenems by electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 12. An Approach to Transfer Methods from HPLC to UHPLC Techniques in Some Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct-injection HPLC assay for the determination of a new carbapenem antibiotic in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EUCAST: MIC Determination [eucast.org]

- 15. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ecdc.europa.eu [ecdc.europa.eu]

- 17. Synthesis and biological evaluation of novel 1 beta-methylcarbapenems with isothiazoloethenyl side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Silent Spread: An In-depth Technical Guide to Environmental Reservoirs of Carbapenem-Resistant Bacteria

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The rise of carbapenem-resistant bacteria (CRB) poses a significant threat to global public health, rendering our last-resort antibiotics ineffective. While clinical settings have been the primary focus of surveillance and research, the environment is increasingly recognized as a critical reservoir and transmission route for these formidable pathogens. This technical guide provides a comprehensive exploration of the environmental reservoirs of CRB, detailing their prevalence, the experimental protocols for their detection, and the molecular pathways governing their resistance. A "One Health" approach, recognizing the interconnectedness of human, animal, and environmental health, is crucial to understanding and mitigating the spread of CRB.[1]

Core Concept: The Environmental Dissemination of Carbapenem (B1253116) Resistance

The logical flow of carbapenem resistance from clinical settings to the environment and back to humans is a cyclical and escalating threat. This process involves the release of CRB from infected individuals into wastewater, the survival and proliferation of these bacteria in various environmental compartments, and subsequent human re-exposure through multiple pathways.

Quantitative Data on Environmental Reservoirs

The prevalence of carbapenem-resistant bacteria varies significantly across different environmental compartments. The following tables summarize quantitative data from various studies, providing a snapshot of the extent of environmental contamination.

Wastewater

Wastewater, particularly from hospitals, serves as a major conduit for the release of CRB into the environment.

| Sample Type | Location | Prevalence of CRE | Predominant Genes | Reference |

| Hospital Wastewater | New Delhi, India | Up to 9 orders of magnitude greater than community sewers | blaNDM-1 | [2] |

| Untreated Hospital Wastewater | Africa (meta-analysis) | 23.8% (pooled prevalence of carbapenemase genes) | blaIMP, blaVIM, blaOXA-181, blaGES | [3] |

| Municipal Wastewater | Iran | 17% | blaOXA-48 | [4] |

| Livestock & Poultry Wastewater | Iran | 34% | blaOXA-48 | [4] |

Aquatic Environments

From wastewater treatment plant effluents, CRB contaminate rivers, lakes, and marine environments, turning them into significant reservoirs.

| Water Body | Location | Prevalence of CRB | Predominant Genes | Reference |

| Nairobi River, Kenya | Upstream and Downstream of WWTP | 100% of samples contained CRB | blaNDM (73.2%), blaOXA-48-like (19.3%), blaVIM (15.2%) | [5] |

| River Water | Portugal | Average 2.24 CFU/mL of imipenem-resistant bacteria | blaVIM-2 | [6][7] |

| Urban River | South Korea | Klebsiella variicola harboring NDM-9 identified | NDM-9 | [4] |

| Coastal Marine Environment | - | Wide range of Gram-negative bacteria with CR | blaOXA-58, novel metallo-β-lactamases | [8] |

| Freshwater and Marine Environments | California, USA | All tested environments contained CRB | blaIMI-2, blaL1 | [9] |

Soil

Soil environments, especially those impacted by anthropogenic activities, are increasingly recognized as reservoirs for CRB.

| Soil Type | Location | Frequency of CRB | Predominant Genera | Reference |

| Urban and Agricultural Soils | Southern California, USA | <10 to 1.3 x 10^4 CFU/g | Cupriavidus, Pseudomonas, Stenotrophomonas | [4][10] |

| Soils affected by illegal waste dumps | Croatia | Found in almost all soil samples | Stenotrophomonas spp., Acinetobacter sp., Enterobacteriaceae | [11][12] |

Wildlife

Wildlife can act as sentinels and vectors for the dissemination of CRB across vast geographical areas.

| Animal | Location | Prevalence of CRE | Predominant Genes | Reference |

| Gulls | Australia and Europe | 16-19% | IMP-4 | [8][13][14] |

| Black Kites (Milvus migrans) | Germany | Salmonella corvallis with blaNDM-1 detected | blaNDM-1 | [15] |

| Wild Boars | Algeria | OXA-48-producing E. coli and K. pneumoniae detected | OXA-48 | [15] |

| Migratory Birds (various species) | China | High frequency of carbapenemase producers | NDM-5 | [15] |

Experimental Protocols

Accurate detection and characterization of CRB from environmental samples are paramount. The following section outlines detailed methodologies for key experiments.

Isolation of Carbapenem-Resistant Bacteria from Environmental Samples

This protocol describes a general workflow for the isolation of CRB from water and soil samples.

Methodology:

-

Sample Preparation:

-

Water: Filter a known volume of water through a 0.45 µm membrane filter. Place the filter on a non-selective enrichment broth-soaked pad or directly onto selective agar.

-

Soil: Prepare a 1:10 dilution of the soil sample in a sterile diluent (e.g., phosphate-buffered saline). Vortex vigorously and allow sediment to settle. Use the supernatant for further steps.[11]

-

-

Enrichment: Inoculate the prepared sample into a non-selective enrichment broth, such as Buffered Peptone Water, and incubate at 37°C for 18-24 hours. This step helps to resuscitate stressed bacteria.[1]

-

Selective Plating: Streak a loopful of the enrichment culture onto a selective chromogenic agar medium designed for the isolation of carbapenem-resistant bacteria (e.g., CHROMagar™ mSuperCARBA™, CHROMagar™ KPC). These media contain carbapenems to inhibit the growth of susceptible bacteria and chromogenic substrates that result in colored colonies for different species, aiding in preliminary identification.[11][16]

-

Incubation: Incubate the plates at 37°C for 24-48 hours. Incubation at 42°C can be used to select for bacteria with acquired resistance, as it may inhibit the growth of some intrinsically resistant environmental bacteria.[1]

-

Isolation and Purification: Select morphologically distinct colonies and streak them onto fresh selective agar plates to obtain pure cultures.

Molecular Detection of Carbapenemase Genes

Polymerase Chain Reaction (PCR) is a cornerstone for the detection of specific carbapenemase genes.

Workflow for PCR Detection of blaKPC, blaNDM, and blaOXA-48:

Methodology:

-

DNA Extraction: Extract genomic DNA from a pure bacterial culture. A simple boiling method (suspending a colony in sterile water and boiling for 10 minutes) or a commercial DNA extraction kit can be used.[17]

-

PCR Amplification: Perform multiplex or singleplex PCR using validated primers for the target carbapenemase genes (blaKPC, blaNDM, blaOXA-48, etc.).

-

Reaction Mixture: A typical 25 µL reaction includes: 12.5 µL of 2x PCR Master Mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of DNA template, and nuclease-free water to make up the final volume.[18]

-

PCR Conditions:

-

Initial denaturation: 95°C for 15 minutes

-

30-35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 55-60°C for 90 seconds (primer-dependent)

-

Extension: 72°C for 90 seconds

-

-

Final extension: 72°C for 10 minutes[17]

-

-

-

Detection: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result for the specific carbapenemase gene.[17]

Antibiotic Susceptibility Testing

The Kirby-Bauer disk diffusion method is a widely used and standardized technique to determine the susceptibility of a bacterial isolate to various antibiotics.

Methodology:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 108 CFU/mL.[19][20]

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[19][20][21]

-

Disk Application: Aseptically apply antibiotic disks containing specific concentrations of carbapenems (e.g., meropenem, imipenem) and other antibiotics onto the inoculated agar surface. Ensure the disks are firmly pressed onto the agar.[20][21]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[20][21]

-

Interpretation: Measure the diameter of the zones of inhibition around each disk in millimeters. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the breakpoints established by standardizing bodies like the Clinical and Laboratory Standards Institute (CLSI).[3][20]

Signaling Pathways and Mechanisms of Resistance

Carbapenem resistance in bacteria is multifaceted, involving several key mechanisms. The following diagrams illustrate the primary resistance pathways in two clinically significant carbapenem-resistant pathogens.

Carbapenem Resistance Mechanisms in Acinetobacter baumannii

Acinetobacter baumannii employs a combination of enzymatic degradation, reduced influx, and active efflux to resist carbapenems.

Key Mechanisms in A. baumannii:

-

Enzymatic Degradation: The production of carbapenemases, particularly OXA-type (oxacillinases) and metallo-β-lactamases (MBLs) like NDM and VIM, is a primary resistance mechanism.[9][14] These enzymes hydrolyze the β-lactam ring of carbapenems, inactivating the antibiotic.

-

Reduced Permeability: Mutations or loss of outer membrane porins, such as CarO, reduce the influx of carbapenems into the periplasmic space, preventing them from reaching their target, the penicillin-binding proteins (PBPs).[15]

-

Active Efflux: Overexpression of efflux pumps, such as the AdeABC system, actively transports carbapenems out of the cell before they can exert their effect.[14][15]

-

Target Modification: Alterations in PBPs can reduce their affinity for carbapenems, although this is a less common mechanism of high-level resistance.[9]

Carbapenem Resistance Mechanisms in Klebsiella pneumoniae

Klebsiella pneumoniae relies heavily on the acquisition of mobile genetic elements encoding powerful carbapenemases.

Key Mechanisms in K. pneumoniae:

-

Carbapenemase Production: This is the most significant mechanism of carbapenem resistance in K. pneumoniae. The genes encoding these enzymes, such as Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and OXA-48-like enzymes, are often located on mobile genetic elements like plasmids, facilitating their rapid spread.[7][22][23]

-

Porin Loss: The loss or downregulation of outer membrane porins OmpK35 and OmpK36 can contribute to carbapenem resistance, often in conjunction with the production of other β-lactamases like ESBLs or AmpC.[22][23]

Conclusion

The environment is a vast and dynamic reservoir for carbapenem-resistant bacteria, playing a critical role in their persistence and dissemination. Understanding the prevalence of CRB in different environmental compartments, mastering the techniques for their detection, and elucidating the molecular mechanisms of resistance are essential for developing effective strategies to combat this growing public health crisis. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals to navigate the complexities of environmental carbapenem resistance and contribute to the development of novel interventions to safeguard the efficacy of our last-line antibiotics. The "One Health" perspective, which integrates human, animal, and environmental health, is paramount in addressing the multifaceted challenge of antimicrobial resistance.[1]

References

- 1. Carbapenem-resistant bacteria in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecdc.europa.eu [ecdc.europa.eu]

- 3. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]

- 4. Urban and agricultural soils in Southern California are a reservoir of carbapenem‐resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbapenem resistance in bacteria isolated from soil and water environments in Algeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Real-time PCR assays for the detection and quantification of carbapenemase genes (bla KPC, bla NDM, and bla OXA-48) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 11. tandfonline.com [tandfonline.com]

- 12. Presence of carbapenem-resistant bacteria in soils affected by illegal waste dumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Acinetobacter baumannii Antibiotic Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. asm.org [asm.org]

- 20. microbenotes.com [microbenotes.com]

- 21. hardydiagnostics.com [hardydiagnostics.com]

- 22. Characteristics of antibiotic resistance mechanisms and genes of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular typing methods & resistance mechanisms of MDR Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Rising Tide: A Technical Guide to Carbapenem Resistance Mechanisms in Gram-negative Bacteria

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, a comprehensive understanding of the mechanisms underpinning this resistance is paramount for the development of novel therapeutic strategies. This technical guide offers an in-depth exploration of the core mechanisms of carbapenem (B1253116) resistance in Gram-negative bacteria, tailored for researchers, scientists, and drug development professionals. Carbapenems, often the last line of defense against multidrug-resistant infections, are increasingly compromised by a variety of bacterial defense strategies.[1][2][3] This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual pathways to facilitate a deeper understanding of this critical issue.

Core Mechanisms of Carbapenem Resistance

Gram-negative bacteria have evolved a sophisticated arsenal (B13267) of resistance mechanisms to counteract the potent activity of carbapenem antibiotics. These mechanisms can be broadly categorized into three primary strategies: enzymatic degradation of the antibiotic, active efflux of the drug from the bacterial cell, and modification or loss of the drug's target site, often coupled with reduced drug entry.[1][4][5]

Enzymatic Degradation: The Rise of Carbapenemases

The most significant and widespread mechanism of carbapenem resistance is the production of carbapenem-hydrolyzing β-lactamase enzymes, known as carbapenemases.[6] These enzymes inactivate carbapenems by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[6] Carbapenemases are categorized into three Ambler classes: A, B, and D.[7]

-

Class A Carbapenemases: These are serine-β-lactamases that include the clinically significant Klebsiella pneumoniae carbapenemase (KPC) family.[2][8][9] KPC enzymes efficiently hydrolyze a broad spectrum of β-lactams, including carbapenems.[2][8]

-

Class B Metallo-β-Lactamases (MBLs): These enzymes require zinc ions for their activity and exhibit a broad substrate profile that includes carbapenems.[7] Prominent MBLs include New Delhi Metallo-β-lactamase (NDM), Verona Integron-encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP).[10][11]

-

Class D Carbapenemases (Oxacillinases): This is a heterogeneous group of enzymes, with the OXA-48-like enzymes being the most clinically relevant in Enterobacteriaceae.[12] While they often exhibit weaker carbapenem-hydrolyzing activity compared to Class A and B enzymes, their co-expression with other resistance mechanisms can lead to high levels of resistance.[12]

Table 1: Enzyme Kinetics of Major Carbapenemases Against Carbapenems

| Carbapenemase | Carbapenem | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (μM⁻¹s⁻¹) |

| KPC-1 | Imipenem (B608078) | 16 | 120 | 7.5 |

| Meropenem (B701) | 6 | 90 | 15 | |

| NDM-1 | Imipenem | 88.9 | 10.3 | 0.11 |

| Meropenem | 29.0 | 7.8 | 0.27 | |

| VIM-2 | Imipenem | 9 ± 2 | 10 ± 2 | 1.1 |

| Meropenem | 8 ± 2 | 22 ± 2 | 2.75 | |

| OXA-48 | Imipenem | 45 | 1.3 | 0.029 |

| Meropenem | 130 | 0.046 | 0.00035 |

Data compiled from multiple sources. Kinetic parameters can vary based on experimental conditions.

Efflux Pumps: Actively Expelling the Threat

Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[13][14] Overexpression of these pumps can significantly reduce the intracellular concentration of carbapenems, leading to resistance. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is of primary clinical importance. Notable examples include the MexAB-OprM system in Pseudomonas aeruginosa and the AcrAB-TolC system in Escherichia coli.[13][15] The expression of these pumps is tightly regulated by complex signaling pathways, often involving two-component regulatory systems that respond to environmental cues and cellular stress.[15][16][17][18]

Porin Loss and Target Site Modification: Blocking Entry and Evading Action

Carbapenems enter the periplasmic space of Gram-negative bacteria through outer membrane protein channels called porins.[16][19] Downregulation or mutational inactivation of these porins, such as OmpC and OmpF in E. coli and OprD in P. aeruginosa, can significantly reduce the influx of carbapenems, thereby contributing to resistance.[6][11][20][21][22][23][24][25] This mechanism is often observed in conjunction with the production of β-lactamases, where the reduced permeability allows the enzymes to more effectively hydrolyze the limited amount of antibiotic that enters the cell.[19] While less common for carbapenems, alterations in the structure of penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, can also contribute to resistance by reducing the binding affinity of the drug.

Table 2: Impact of Resistance Mechanisms on Carbapenem Minimum Inhibitory Concentrations (MICs)

| Organism | Resistance Mechanism | Carbapenem | Typical MIC Range (μg/mL) |

| Klebsiella pneumoniae | KPC-producing | Meropenem | 2 to ≥64[26] |

| Klebsiella pneumoniae | OXA-48-producing | Meropenem | ≤1 to >16[27] |

| Pseudomonas aeruginosa | OprD loss | Imipenem | 8 to >32 |

| Enterobacter cloacae | Porin loss (OmpC/OmpF) + AmpC hyperproduction | Ertapenem (B1671056) | ≥16[20] |

Experimental Protocols

A crucial aspect of understanding and combating carbapenem resistance is the ability to accurately detect and characterize the underlying mechanisms in a laboratory setting. The following sections provide detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a carbapenem against a bacterial isolate.

Methodology:

-

Preparation of Antibiotic Solutions: Prepare a stock solution of the carbapenem antibiotic in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[27][28][29][30]

-

Inoculum Preparation: Culture the bacterial isolate on a suitable agar (B569324) medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[27] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[30]

Phenotypic Detection of Carbapenemase Production

Objective: To phenotypically detect carbapenemase production by a bacterial isolate.

Methodology:

-

Indicator Strain Preparation: Prepare a 1:10 dilution of a 0.5 McFarland standard suspension of a carbapenem-susceptible E. coli strain (e.g., ATCC 25922).[4][31]

-

Plate Inoculation: Swab the diluted E. coli suspension evenly across the surface of a Mueller-Hinton agar (MHA) plate.[4][31]

-

Test Procedure: Place a 10 µg meropenem or ertapenem disk in the center of the MHA plate.[8][31][32] In a straight line, streak the test organism from the edge of the disk to the periphery of the plate.[31]

-

Incubation and Interpretation: Incubate the plate overnight at 35-37°C. A positive MHT is indicated by a cloverleaf-like indentation of the E. coli growth along the streak of the test organism, which signifies carbapenem inactivation by a carbapenemase.[31][33]

Objective: A rapid biochemical test to detect carbapenemase production.

Methodology:

-

Reagent Preparation: Prepare two sets of tubes. One set contains a solution of phenol (B47542) red pH indicator. The other set contains the same phenol red solution supplemented with imipenem.[6][33]

-

Bacterial Lysate Preparation: Suspend a loopful of the test organism in a lysis buffer.

-

Test Procedure: Add the bacterial lysate to both sets of tubes.

-

Incubation and Interpretation: Incubate the tubes at 37°C for up to 2 hours. A color change from red to yellow or orange in the tube containing imipenem indicates carbapenem hydrolysis and a positive result for carbapenemase production.[6][24]

Molecular Detection of Carbapenemase Genes: Real-Time PCR

Objective: To detect the presence of specific carbapenemase-encoding genes.

Methodology:

-

DNA Extraction: Extract bacterial DNA from a pure culture of the test isolate using a commercial DNA extraction kit or a validated in-house method.

-

PCR Reaction Setup: Prepare a reaction mixture containing a PCR master mix, specific primers and probes for the target carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48, blaVIM, blaIMP), and the extracted bacterial DNA.[25][34]

-

Real-Time PCR Amplification: Perform the real-time PCR using a thermal cycler with appropriate cycling conditions for denaturation, annealing, and extension.[34]

-

Data Analysis: Monitor the amplification of the target genes in real-time by detecting the fluorescence signal. The presence of an amplification curve above the threshold indicates a positive result for the specific carbapenemase gene.[34]

Efflux Pump Activity Assay: Efflux Pump Inhibitor (EPI) Assay

Objective: To assess the contribution of efflux pumps to carbapenem resistance.

Methodology:

-

MIC Determination with and without EPI: Perform a broth microdilution assay as described in Protocol 1 to determine the MIC of a carbapenem for the test isolate. Simultaneously, perform the same assay in the presence of a sub-inhibitory concentration of an efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phe-Arg β-naphthylamide (PAβN)).

-

Interpretation: A significant reduction (typically a four-fold or greater decrease) in the MIC of the carbapenem in the presence of the EPI suggests that efflux pumps are contributing to the resistance phenotype.

Visualizing the Mechanisms of Resistance

To further elucidate the complex interplay of resistance mechanisms, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Caption: Overview of Carbapenem Resistance Mechanisms.

Caption: Laboratory Workflow for Identifying Resistance.

Caption: Regulation of Porin Expression in E. coli.

Conclusion

The escalating threat of carbapenem-resistant Gram-negative bacteria necessitates a multi-faceted approach, combining robust surveillance, prudent antibiotic stewardship, and the development of novel therapeutics. This technical guide provides a foundational understanding of the key resistance mechanisms at play, empowering researchers and drug development professionals to devise innovative strategies to overcome this challenge. By elucidating the biochemical pathways, providing actionable experimental protocols, and visualizing the intricate regulatory networks, we aim to accelerate the discovery of next-generation antibiotics and inhibitors that can effectively combat these formidable pathogens.

References

- 1. Mutational Analysis of VIM-2 Reveals an Essential Determinant for Metallo-β-Lactamase Stability and Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Carbapenem-Hydrolyzing β-Lactamase, KPC-1, from a Carbapenem-Resistant Strain of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdc.gov [cdc.gov]

- 6. Enterobacter hormaechei replaces virulence with carbapenem resistance via porin loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel carbapenem-hydrolyzing beta-lactamase, KPC-1, from a carbapenem-resistant strain of Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.viamedica.pl [journals.viamedica.pl]

- 10. Characterization of VIM-2, a Carbapenem-Hydrolyzing Metallo-β-Lactamase and Its Plasmid- and Integron-Borne Gene from a Pseudomonas aeruginosa Clinical Isolate in France - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Testing the mutant selection window hypothesis with meropenem: In vitro model study with OXA-48-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. journals.asm.org [journals.asm.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Meropenem MICs at Standard and High Inocula and Mutant Prevention Concentration Inter-Relations: Comparative Study with Non-Carbapenemase-Producing and OXA-48-, KPC- and NDM-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. cdph.ca.gov [cdph.ca.gov]

- 19. Express Yourself: Quantitative Real-Time PCR Assays for Rapid Chromosomal Antimicrobial Resistance Detection in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Altered Outer Membrane Transcriptome Balance with AmpC Overexpression in Carbapenem-Resistant Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. OXA-484, an OXA-48-Type Carbapenem-Hydrolyzing Class D β-Lactamase From Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Transcriptional response of OmpC and OmpF in Escherichia coli against differential gradient of carbapenem stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Interplay between porin deficiency, fitness, and virulence in carbapenem-non-susceptible Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [PDF] Analysis of antibiotic resistance gene expression in Pseudomonas aeruginosa by quantitative real-time-PCR. | Semantic Scholar [semanticscholar.org]

- 27. journals.asm.org [journals.asm.org]

- 28. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. Frontiers | OXA-484, an OXA-48-Type Carbapenem-Hydrolyzing Class D β-Lactamase From Escherichia coli [frontiersin.org]

- 33. myadlm.org [myadlm.org]

- 34. researchgate.net [researchgate.net]

The Core of Resistance: A Technical Guide to the Structural Aspects and Evolution of Carbapenem Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational elements of carbapenem (B1253116) antibiotics, exploring their structural evolution, the intricate relationship between their chemical architecture and antimicrobial activity, and the molecular mechanisms that underpin bacterial resistance. This document provides a comprehensive resource, including detailed experimental protocols and quantitative data, to support ongoing research and development in this critical class of antibiotics.

Structural Evolution of Carbapenem Antibiotics

The history of carbapenems is a testament to the power of medicinal chemistry in overcoming antimicrobial resistance. The journey began in the late 1960s with the rise of bacterial β-lactamases, which threatened the efficacy of penicillin.[1] This spurred the search for β-lactamase inhibitors, leading to the discovery of the first carbapenems.

1.1. The Dawn of Carbapenems: From Olivanic Acids to Thienamycin

In 1976, the discovery of olivanic acids, natural products from Streptomyces clavuligerus, marked the identification of the carbapenem backbone.[1] However, their chemical instability and poor cell penetration limited their therapeutic potential.[1][2] Shortly after, thienamycin, produced by Streptomyces cattleya, emerged as the first true carbapenem antibiotic.[2][3] Thienamycin exhibited potent, broad-spectrum activity but was also hampered by instability in aqueous solutions.[2]

1.2. The First Generation: Imipenem (B608078) and the Advent of Stability

To address the instability of thienamycin, a more stable derivative, imipenem, was developed in the 1980s.[1][3] A significant challenge with imipenem was its susceptibility to hydrolysis by human renal dehydropeptidase-I (DHP-I).[3] This was overcome by the co-administration of a DHP-I inhibitor, cilastatin.[3] Another first-generation carbapenem, panipenem, was developed and co-administered with betamipron (B834) to reduce nephrotoxicity.

1.3. The Second Generation: Meropenem (B701), Ertapenem (B1671056), and Doripenem (B194130) - Enhanced Stability and Spectrum

The second generation of carbapenems was engineered to possess intrinsic stability against DHP-I, eliminating the need for a co-administered inhibitor. This was primarily achieved by the introduction of a 1β-methyl group to the carbapenem core.

-

Meropenem: Introduced in the 1990s, meropenem features a 1β-methyl group, conferring DHP-I stability.[2] It exhibits a broader spectrum of activity against Gram-negative bacteria compared to imipenem.[2]

-

Ertapenem: Approved in 2001, ertapenem has a longer half-life, allowing for once-daily dosing. Its spectrum is narrower than other carbapenems, with limited activity against Pseudomonas aeruginosa and Acinetobacter species.

-

Doripenem: Approved in 2007, doripenem is a newer carbapenem with potent activity against a wide range of Gram-negative pathogens, including Pseudomonas aeruginosa.

Core Structural Features and Structure-Activity Relationships (SAR)

The remarkable efficacy of carbapenems stems from their unique structural features, which have been systematically modified to enhance their antibacterial properties and overcome resistance mechanisms.

The core structure of carbapenems consists of a fused β-lactam ring and a five-membered ring system where a carbon atom replaces the sulfur atom found in penicillins. Key positions for chemical modification that significantly impact the antibiotic's properties include:

-

C1 Position: The introduction of a methyl group at the 1β-position is a critical modification that confers stability against degradation by DHP-I.[2]

-

C2 Side Chain: Variations in the C2 side chain influence the antibacterial spectrum and potency. The presence of a basic group at this position is important for activity against Pseudomonas aeruginosa.

-

C6 Side Chain: The trans-configured hydroxyethyl (B10761427) side chain at the C6 position is crucial for the broad-spectrum activity and resistance to many β-lactamases.

Quantitative Data on Carbapenem Activity

The following tables summarize key quantitative data for commonly used carbapenems, providing a comparative overview of their in vitro activity and pharmacokinetic properties.

Table 1: In Vitro Activity of Carbapenems Against Key Bacterial Pathogens (MIC in µg/mL)

| Organism | Imipenem | Meropenem | Ertapenem | Doripenem |

| Escherichia coli | 0.12 - 1 | 0.03 - 0.5 | 0.015 - 0.12 | 0.03 - 0.25 |

| Klebsiella pneumoniae | 0.25 - 2 | 0.06 - 1 | 0.03 - 0.25 | 0.06 - 0.5 |

| Pseudomonas aeruginosa | 2 - 8 | 0.5 - 4 | 8 - >32 | 0.25 - 2 |

| Acinetobacter baumannii | 1 - 16 | 1 - 16 | 8 - >32 | 0.5 - 8 |

| Staphylococcus aureus (MSSA) | ≤0.06 - 0.5 | 0.06 - 1 | 0.12 - 0.5 | 0.06 - 0.5 |

| Enterococcus faecalis | 1 - 4 | 4 - 16 | 8 - 16 | 4 - 8 |

Note: MIC values can vary depending on the specific strain and testing methodology. Data compiled from multiple sources.[4]

Table 2: Comparative Pharmacokinetic Parameters of Carbapenems

| Parameter | Imipenem | Meropenem | Ertapenem | Doripenem |

| Half-life (hours) | ~1 | ~1 | ~4 | ~1 |

| Protein Binding (%) | ~20 | ~2 | ~95 | ~8 |

| Route of Elimination | Renal | Renal | Renal | Renal |

| DHP-I Stability | Low (requires cilastatin) | High | High | High |

| Standard Dosing | 500mg q6h | 1g q8h | 1g q24h | 500mg q8h |

Data compiled from multiple sources.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of carbapenem antibiotics.

4.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Carbapenem antibiotic stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile saline

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Procedure:

-

Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the carbapenem stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range.

-

Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the antibiotic dilution.[7]

-

Controls: Include a positive control well (inoculum in broth without antibiotic) and a negative control well (sterile broth).[7]

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[7]

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth (turbidity) of the microorganism.[8]

4.2. Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of a carbapenem over time.

Materials:

-

Flasks containing CAMHB

-

Carbapenem antibiotic at desired concentrations (e.g., 1x, 4x, 8x MIC)

-

Standardized bacterial inoculum

-

Sterile saline for serial dilutions

-

Tryptic Soy Agar (TSA) plates

-

Incubator (35 ± 2°C)

-

Colony counter

Procedure:

-

Inoculation: Add the standardized bacterial inoculum to flasks containing pre-warmed CAMHB with and without the carbapenem at the desired concentrations. The final inoculum should be approximately 5 x 10⁵ CFU/mL.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[9]

-

Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate a defined volume of appropriate dilutions onto TSA plates.

-

Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

-

Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[9]

Mechanisms of Resistance and Associated Signaling Pathways

The emergence of carbapenem resistance is a major public health threat. The primary mechanisms of resistance in Gram-negative bacteria include:

-

Carbapenemase Production: The most significant mechanism is the production of β-lactamase enzymes that can hydrolyze carbapenems. These are classified into Ambler classes A, B, and D.

-

Efflux Pump Overexpression: Increased expression of efflux pumps actively transports carbapenems out of the bacterial cell, reducing their intracellular concentration.

-

Porin Loss or Modification: Reduced expression or mutations in outer membrane porins (e.g., OprD in P. aeruginosa, OmpK35/36 in K. pneumoniae) restrict the entry of carbapenems into the periplasmic space.[10]

5.1. Signaling Pathways in Carbapenem Resistance

Bacterial stress responses to antibiotics can trigger signaling pathways that lead to the expression of resistance determinants.

CpxAR Two-Component System: The CpxA-CpxR system is a key envelope stress response pathway in many Gram-negative bacteria.[11] It is activated by perturbations in the bacterial envelope, such as those caused by β-lactam antibiotics.[11]

Caption: CpxAR signaling pathway in response to envelope stress.

OmpR-EnvZ Two-Component System: This system regulates the expression of outer membrane porins OmpC and OmpF in response to osmolarity and other environmental signals. Mutations in OmpR can lead to reduced porin expression and carbapenem resistance.[12]

Caption: OmpR-EnvZ signaling pathway regulating porin expression.

Experimental Workflow for Carbapenem Discovery and Development

The discovery and development of new carbapenem antibiotics is a complex, multi-stage process.

Caption: A generalized workflow for carbapenem discovery and development.

This guide provides a foundational understanding of the structural and evolutionary aspects of carbapenem antibiotics. The continued evolution of bacterial resistance necessitates a deep and ongoing exploration of these life-saving drugs to inform the development of next-generation therapies.

References

- 1. thesciencenotes.com [thesciencenotes.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. igsz.de [igsz.de]

- 5. Comparative review of the carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ecdc.europa.eu [ecdc.europa.eu]

- 9. emerypharma.com [emerypharma.com]

- 10. Molecular characterization and resistance mechanisms of ertapenem-non-susceptible carbapenem-resistant Klebsiella pneumoniae co-harboring ESBLs or AmpC enzymes with porin loss or efflux pump overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Fine-tuning carbapenem resistance by reducing porin permeability of bacteria activated in the selection process of conjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Cutting Edge of Carbapenem Discovery: A Technical Guide to Novel Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance, particularly among Gram-negative pathogens, necessitates a continuous search for novel antimicrobial agents. Carbapenems, a class of β-lactam antibiotics, have long been a last resort for treating severe bacterial infections. However, their efficacy is increasingly threatened by the emergence of carbapenem-resistant bacteria. This technical guide provides an in-depth overview of the discovery and characterization of novel carbapenem (B1253116) scaffolds, offering a roadmap for researchers in the field of antibiotic development.

Discovery of Novel Carbapenem Scaffolds: The Synthetic Frontier

The journey to new carbapenem antibiotics begins with innovative synthetic chemistry. The core carbapenem structure offers a versatile template for modification, primarily at the C-2 position, to enhance antibacterial activity, broaden the spectrum, and overcome resistance mechanisms.

Synthesis Strategies

The synthesis of novel carbapenem scaffolds is a complex, multi-step process. A common strategy involves the construction of the bicyclic carbapenem core followed by the introduction of diverse side chains.

A practical, large-scale synthesis for novel carbapenems often involves the following key steps:

-

Formation of the Azetidinone Ring: This is a crucial step, often achieved through cycloaddition reactions.

-

Annulation to Form the Bicyclic Core: The five-membered ring is fused to the azetidinone to create the characteristic carbapenem skeleton.

-

Introduction of the C-2 Side Chain: This is a critical step for determining the antibacterial spectrum and potency. A common method involves the reaction of a thiol-containing side chain with the carbapenem nucleus activated as an enol phosphate. The use of a suitable base, such as 1,1,3,3-tetramethylguanidine, can facilitate this reaction at low temperatures.[1][2]

-

Deprotection: Protecting groups used during the synthesis are removed in the final steps to yield the active antibiotic. Hydrogenolysis using a palladium on carbon catalyst is a frequently employed method for deprotection.[1][2]

Experimental Workflow: Synthesis of a Novel 2-Substituted Carbapenem

Characterization of Novel Carbapenem Scaffolds

Once synthesized, novel carbapenem scaffolds undergo a rigorous characterization process to determine their potential as effective antimicrobial agents. This involves a battery of in vitro and in vivo assays.

In Vitro Characterization

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of a drug's potency.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of the novel carbapenem in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Microtiter Plates: Dispense sterile broth into the wells of a 96-well microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the antibiotic stock solution across the wells of the microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

It is crucial to assess the potential toxicity of novel compounds to mammalian cells. The MTT assay is a common colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed mammalian cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Treat the cells with various concentrations of the novel carbapenem and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

In Vivo Efficacy

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy in a living organism. The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

Experimental Protocol: Neutropenic Murine Thigh Infection Model

-

Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.

-

Infection: Inoculate the thigh muscle of the mice with a standardized suspension of the target bacterium.

-

Treatment: Administer the novel carbapenem at various doses and dosing intervals.

-

Assessment of Bacterial Burden: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice, excise the thigh muscle, homogenize the tissue, and perform serial dilutions to determine the number of colony-forming units (CFU) per gram of tissue.

-

Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the efficacy of the compound.

Experimental Workflow: Characterization of a Novel Carbapenem

Data Presentation: Quantitative Analysis of Novel Carbapenems

The systematic presentation of quantitative data is essential for comparing the efficacy of novel carbapenem scaffolds. The following tables summarize the in vitro activity (MIC values in µg/mL) of representative novel carbapenem analogs against key Gram-negative pathogens.

Table 1: In Vitro Activity of Novel Carbapenems against Carbapenem-Resistant Enterobacteriaceae (CRE)

| Compound | E. coli (NDM-1) | K. pneumoniae (KPC-2) | E. cloacae (OXA-48) | Reference |

| Meropenem | 32 | 64 | 16 | [3] |

| Novel Analog A | 4 | 8 | 2 | [3] |

| Novel Analog B | 8 | 16 | 4 | [3] |

| Novel Analog C | 2 | 4 | 1 | [3] |

Table 2: In Vitro Activity of Novel Carbapenems against Pseudomonas aeruginosa

| Compound | P. aeruginosa (WT) | P. aeruginosa (MDR) | P. aeruginosa (Imipenem-R) | Reference |

| Imipenem | 2 | 16 | >32 | [4][5] |

| Meropenem | 1 | 8 | 16 | [4][5] |

| Doripenem (B194130) | 0.5 | 4 | 8 | [5] |

| Novel Analog D | 0.25 | 2 | 4 | [5] |

| Novel Analog E | 1 | 4 | 8 | [6] |

Table 3: In Vitro Activity of Novel Carbapenems against Acinetobacter baumannii

| Compound | A. baumannii (WT) | A. baumannii (CRAB) | Reference |

| Imipenem | 4 | 64 | [7] |

| Meropenem | 2 | 32 | [7] |

| Novel Analog F | 1 | 16 | [7] |

| Novel Analog G | 0.5 | 8 | [7] |

Mechanism of Action and Resistance

Mechanism of Action: Targeting the Bacterial Cell Wall

Carbapenems, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] The primary targets are penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[9]

Signaling Pathway: Carbapenem-Induced Cell Death

Inhibition of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.[9][10] Recent studies also suggest that β-lactam antibiotics can induce the production of reactive oxygen species (ROS), which contribute to cellular damage and death.[11]

Mechanisms of Resistance

The emergence of carbapenem resistance is a major clinical challenge. Bacteria have evolved several mechanisms to evade the action of these potent antibiotics.

Logical Relationships in Carbapenem Resistance

The primary mechanisms of carbapenem resistance include:

-

Enzymatic Degradation: The production of carbapenemases, which are β-lactamase enzymes that can hydrolyze carbapenems, is the most significant mechanism of resistance.

-

Reduced Permeability: Mutations or loss of outer membrane porin channels can restrict the entry of carbapenems into the bacterial cell.

-

Target Modification: Alterations in the structure of PBPs can reduce their affinity for carbapenems, rendering the antibiotics less effective.

-

Active Efflux: Overexpression of efflux pumps can actively transport carbapenems out of the bacterial cell before they can reach their target.

Conclusion

The discovery and characterization of novel carbapenem scaffolds represent a critical frontier in the fight against antimicrobial resistance. A multidisciplinary approach, combining innovative synthetic chemistry with robust in vitro and in vivo characterization, is essential for the development of the next generation of these life-saving antibiotics. This guide provides a framework for researchers to navigate the complex landscape of carbapenem discovery, from the initial design and synthesis of novel compounds to their comprehensive evaluation as potential clinical candidates. The continued exploration of new chemical space within the carbapenem class holds the promise of delivering effective therapies to combat the growing threat of multidrug-resistant bacterial infections.

References

- 1. Practical synthesis of the new carbapenem antibiotic ertapenem sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determining the Optimal Carbapenem MIC That Distinguishes Carbapenemase-Producing and Non-Carbapenemase-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-vitro activity of meropenem, a new carbapenem, against multiresistant Pseudomonas aeruginosa compared with that of other antipseudomonal antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [In vitro activity of doripenem and other carbapenems against Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro activity of meropenem, a new carbapenem, against imipenem-resistant Pseudomonas aeruginosa and Xanthomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbapenem-resistance in Acinetobacter baumannii: prevalence, antibiotic resistance profile and carbapenemase genes in clinical and hospital environmental strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]

- 9. What are Penicillin binding protein 1A inhibitors and how do they work? [synapse.patsnap.com]

- 10. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On the mechanisms of lysis triggered by perturbations of bacterial cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Carbapenem Degradation: A Technical Guide to Pathways and Metabolites

For Immediate Release

[City, State] – December 15, 2025 – This technical guide provides a comprehensive analysis of the degradation pathways of carbapenem (B1253116) antibiotics and their resulting metabolites. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the chemical and enzymatic processes that impact the stability and efficacy of this critical class of last-resort antibiotics.

Carbapenems are renowned for their broad-spectrum antibacterial activity, but their inherent instability presents significant challenges in clinical use and drug development. Understanding the mechanisms by which these molecules degrade is paramount for optimizing their formulation, storage, and therapeutic application. This guide synthesizes current research to provide a detailed overview of the primary degradation routes, the metabolites formed, and the analytical techniques employed to study these processes.

Core Degradation Pathways

The degradation of carbapenems is primarily driven by two interconnected pathways: chemical and enzymatic hydrolysis. The central feature of this degradation is the cleavage of the β-lactam ring, a structure essential for the antibacterial activity of these drugs.[1]

1. Chemical Degradation:

Carbapenems are susceptible to degradation under various chemical conditions, including exposure to heat, acidic or alkaline pH, and oxidative stress.[2][3] The rate and outcome of this degradation are highly dependent on the specific carbapenem and the environmental conditions.

-

Hydrolysis: The most common chemical degradation pathway is the hydrolysis of the amide bond in the β-lactam ring.[4] This reaction is catalyzed by hydronium or hydroxide (B78521) ions and leads to the formation of a ring-opened, inactive metabolite.[5] The stability of different carbapenems to hydrolysis varies, with factors such as the substituents on the carbapenem core influencing the rate of degradation.[6]

-

Dimerization and Oligomerization: In some instances, particularly at higher concentrations, carbapenems can undergo intermolecular reactions leading to the formation of dimers and other oligomers.[7] This is a significant degradation pathway for imipenem.[7]

2. Enzymatic Degradation:

The most clinically significant degradation pathway involves the action of bacterial β-lactamases, particularly carbapenemases. These enzymes efficiently hydrolyze the β-lactam ring, conferring resistance to the producing bacteria.[8] Carbapenemases are broadly classified into two major groups based on their active site mechanism:

-

Serine-β-Lactamases (Classes A, C, and D): These enzymes utilize a serine residue as a nucleophile to attack the β-lactam ring, forming a transient acyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by a water molecule, releasing the inactivated carbapenem and regenerating the active enzyme.[9]

-

A Novel Pathway for Class D β-Lactamases: Recent studies have revealed a unique degradation mechanism for Class D β-lactamases. Instead of hydrolysis by water, the acyl-enzyme intermediate can be attacked by the C6-hydroxyethyl side chain of the carbapenem itself, leading to the formation of a stable β-lactone product.[10][11] This pathway represents a significant deviation from the canonical hydrolysis mechanism.

-

-

Metallo-β-Lactamases (Class B): These enzymes require one or two zinc ions in their active site for catalytic activity.[12] The zinc ions activate a water molecule, which then acts as a nucleophile to directly hydrolyze the β-lactam ring without the formation of a covalent acyl-enzyme intermediate.[13]

Following the initial ring-opening event, the resulting pyrroline (B1223166) ring of the carbapenem metabolite can exist in different tautomeric and epimeric forms, including enamine and imine forms.[14][15][16] The equilibrium between these forms can be influenced by the specific enzyme and environmental conditions.

Visualizing Degradation Pathways

To illustrate the complex processes of carbapenem degradation, the following diagrams depict the key pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. jptcp.com [jptcp.com]

- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 4. researchgate.net [researchgate.net]

- 5. Thermal and alkaline stability of meropenem: degradation products and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]